molecular formula C15H34ClNO2 B2985470 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride CAS No. 1216600-82-6

1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

Cat. No. B2985470
CAS RN: 1216600-82-6
M. Wt: 295.89
InChI Key: QZELKHYSJNTKPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound seems to be challenging due to the presence of a hindered amine . Hindered amines provide a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Scientific Research Applications

Synthesis Methodologies

  • Synthesis of Protic Hydroxylic Ionic Liquids : A study by Shevchenko et al. (2017) describes the synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with two types of nitrogenous centers and variable basicity. This process involves the reaction of butyl glycidyl ether with 1-(3-aminopropyl)imidazole and highlights the potential for creating hydroxylic ionic liquids with unique properties, such as high conductivity and low glass transition temperature (Shevchenko et al., 2017).

Chemical Reactions and Properties

  • Reactions of 2-(Trimethylsiloxy)furans : Research by Asaoka, Sugimura, and Takei (1979) explores the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, resulting in various products. This demonstrates the versatility of furans in synthetic organic chemistry and may suggest potential pathways for functionalizing or modifying the structure of 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride (Asaoka, Sugimura, & Takei, 1979).

Applications in Synthesis of Higher Monosaccharides

  • Elongation of Aldehydo Sugars : Casiraghi et al. (1990) utilized 2-(trimethylsiloxy)furan as a nucleophilic synthon for reacting with sugar aldehydes and imines. This method showcases a route to gamma-C-glycosylated butenolides and higher carbon sugars, indicating the potential for 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride in complex carbohydrate synthesis (Casiraghi et al., 1990).

Mechanism of Action

Target of Action

A structurally similar compound was found to competitively inhibitMDH1 and MDH2 , which are key enzymes in the citric acid cycle.

Mode of Action

The structurally similar compound was found to competitively inhibit mdh1 and mdh2 . This suggests that 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride may also act as a competitive inhibitor, binding to the active site of the enzymes and preventing their normal substrates from interacting with these enzymes.

Biochemical Pathways

The structurally similar compound was found to inhibit mitochondrial respiration , which suggests that 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride may also affect this pathway. Inhibition of mitochondrial respiration can disrupt the citric acid cycle and oxidative phosphorylation, leading to decreased ATP production.

Result of Action

The structurally similar compound was found to inhibit hypoxia-induced hif-1α accumulation This suggests that 1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride may also have a similar effect

properties

IUPAC Name

1-butoxy-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO2.ClH/c1-7-8-9-18-11-13(17)10-16-15(5,6)12-14(2,3)4;/h13,16-17H,7-12H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZELKHYSJNTKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CNC(C)(C)CC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

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